N-[(4-iodophenyl)sulfonyl]valine
Description
N-[(4-Iodophenyl)sulfonyl]valine is a sulfonamide-derived amino acid featuring a valine residue conjugated to a 4-iodophenylsulfonyl group.
Properties
Molecular Formula |
C11H14INO4S |
|---|---|
Molecular Weight |
383.2 g/mol |
IUPAC Name |
2-[(4-iodophenyl)sulfonylamino]-3-methylbutanoic acid |
InChI |
InChI=1S/C11H14INO4S/c1-7(2)10(11(14)15)13-18(16,17)9-5-3-8(12)4-6-9/h3-7,10,13H,1-2H3,(H,14,15) |
InChI Key |
STDRLPUYJVGFOD-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)I |
Canonical SMILES |
CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural and physicochemical parameters of N-[(4-iodophenyl)sulfonyl]valine and its analogs:
*Calculated based on analogous structures.
Key Observations :
- Lipophilicity: Bromine and iodine substituents increase clogP compared to fluorine and chlorine, aligning with their hydrophobic character.
- Electronic Effects : Fluorine’s electronegativity may enhance hydrogen bonding, while iodine’s polarizability could favor van der Waals interactions in target binding .
Brominated Analogs
N-[(4-Bromophenyl)sulfonyl]valine derivatives exhibit potent antimicrobial activity against Gram-positive bacteria (e.g., Enterococcus faecium), with MIC values ranging from 2.5–1024 µg/mL. The bromine substituent’s lipophilicity correlates with enhanced biofilm inhibition, as seen in N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine .
Fluorinated and Chlorinated Analogs
- Fluorinated : N-[(4-Fluorophenyl)sulfonyl]valine methyl ester (CAS: 797049-66-2) has been synthesized but lacks explicit antimicrobial data. Fluorine’s small size and electronegativity may reduce steric hindrance, favoring target engagement .
- Chlorinated : Chlorine-substituted analogs show moderate antimicrobial effects, with clogP values (~3.0) slightly lower than brominated derivatives .
Iodinated Analog (Inferred)
Toxicity and Antioxidant Properties
- Brominated Derivatives : Exhibit low toxicity in Daphnia magna assays (EC₅₀ > 100 µg/mL) and moderate antioxidant activity (DPPH scavenging: ~30–40%) .
- Iodinated Analog: Potential toxicity risks due to iodine’s radioactivity in some isotopes, though stable iodine-containing pharmaceuticals (e.g., iodinated contrast agents) are generally well-tolerated.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
